molecular formula C11H7BrF6OS2 B14054992 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14054992
M. Wt: 413.2 g/mol
InChI Key: NYIVKXKJTUAZRQ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a chemical compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7BrF6OS2

Molecular Weight

413.2 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6OS2/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2

InChI Key

NYIVKXKJTUAZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCBr

Origin of Product

United States

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